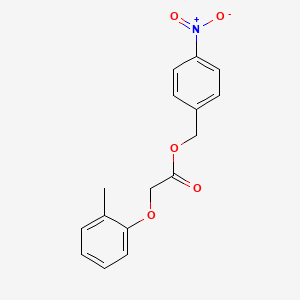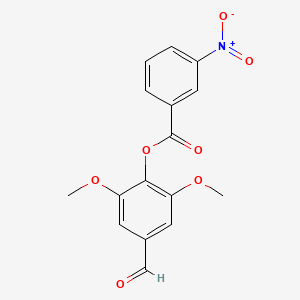![molecular formula C15H11F3N2O2S B5869159 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)
3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide, also known as FTC, is a small molecule that has been extensively studied for its potential therapeutic applications. FTC is a member of the acrylamide family and has a unique chemical structure that makes it a promising candidate for use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide is not fully understood. However, it is believed that 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide exerts its therapeutic effects by inhibiting the activity of specific enzymes or proteins. For example, 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has also been shown to inhibit the activity of the proteasome, a protein complex involved in the degradation of proteins.
Biochemical and Physiological Effects
3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has been shown to induce apoptosis, which is a process of programmed cell death. 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has also been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular processes. 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide is also stable and has a long shelf life, making it easy to store and transport. However, 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has some limitations. It is relatively expensive, and its synthesis is complex, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide. One area of interest is the development of more efficient and cost-effective synthesis methods for 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide. Another area of interest is the identification of the specific enzymes and proteins that are targeted by 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide. This information could help to optimize the use of 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide in various therapeutic applications. Additionally, the use of 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide as a fluorescent probe for the detection of thiols in biological systems could be further explored. Finally, the potential use of 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide as a reagent for the detection of metal ions in water samples could be investigated.
Conclusion
In conclusion, 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide is a promising small molecule that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and properties make it an ideal candidate for use in various scientific research applications. While there are still many unanswered questions regarding its mechanism of action, biochemical and physiological effects, and potential applications, the future looks promising for 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide.
Méthodes De Synthèse
3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-furylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of triethylamine to form 2-(3-(trifluoromethyl)phenyl)amino-5-furylthiazole. This intermediate is then reacted with acryloyl chloride to form 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide. The synthesis of 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide is a complex process, and various modifications have been made to improve its yield and purity.
Applications De Recherche Scientifique
3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems. Additionally, 3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide has been used as a reagent for the detection of metal ions in water samples.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c16-15(17,18)10-3-1-4-11(9-10)19-14(23)20-13(21)7-6-12-5-2-8-22-12/h1-9H,(H2,19,20,21,23)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLLONBOMLSZOA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)

![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)
![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)

![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)
![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)

![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)